Daphnilactone B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38826-56-1 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(10S,11S,15S,18R,23R)-11-methyl-5-oxa-13-azahexacyclo[11.9.1.01,7.07,15.010,23.018,22]tricos-21-en-4-one |
InChI |
InChI=1S/C22H31NO2/c1-14-11-23-12-16-6-5-15-3-2-4-18(15)22-10-8-19(24)25-13-21(16,22)9-7-17(14)20(22)23/h4,14-17,20H,2-3,5-13H2,1H3/t14-,15-,16-,17+,20-,21?,22?/m1/s1 |
InChI Key |
AEJYSVZYGHPRNK-CQQPRXJCSA-N |
SMILES |
CC1CN2CC3CCC4CCC=C4C56C2C1CCC35COC(=O)CC6 |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CC[C@H]4CCC=C4C56[C@H]2[C@H]1CCC35COC(=O)CC6 |
Canonical SMILES |
CC1CN2CC3CCC4CCC=C4C56C2C1CCC35COC(=O)CC6 |
Synonyms |
daphnilactone B |
Origin of Product |
United States |
Distribution Within Plant Tissues and Species Variation
The distribution of Daphniphyllum alkaloids, including Daphnilactone B, is not uniform throughout the plant. Research has shown that different alkaloid structural types exhibit distinct distribution patterns between different genotypes, across various plant tissues, and even within specific tissues. nih.gov
A detailed metabolomics study on Daphniphyllum macropodum revealed significant insights into the spatial distribution of these alkaloids. nih.gov It was observed that subtypes of this compound show high levels of accumulation in the fruit and flowers of the plant. whiterose.ac.uk This tissue-specific accumulation suggests a targeted biological function for these compounds, potentially related to defense or reproduction.
The study also shed light on the biosynthetic relationships and translocation of these alkaloids within the plant. nih.gov Evidence suggests that the biosynthesis of C30 Daphniphyllum alkaloids occurs in the phloem region. nih.gov These are then converted into C22 alkaloids, a class to which this compound belongs, which subsequently accumulate in the epidermis. nih.gov This spatial separation of biosynthesis and accumulation points to a complex regulatory network governing the production and localization of these specialized metabolites.
Furthermore, there is considerable variation in the alkaloid profiles among different Daphniphyllum species, and even between different individuals of the same species. nih.govwhiterose.ac.uk This variation is influenced by both the plant's genotype and the specific tissue being analyzed. whiterose.ac.uk Such chemical diversity underscores the evolutionary adaptation of these plants and presents a rich field for further phytochemical exploration.
Structural Elucidation and Stereochemical Analysis of Daphnilactone B
Initial Structural Determination Methodologies
The initial determination of Daphnilactone B's complex structure relied heavily on a combination of X-ray crystallographic analysis and various spectroscopic techniques. ontosight.ainih.govnih.gov
X-ray Crystallographic Analysis
X-ray crystal structure analysis was crucial in establishing the definitive structure of this compound. nih.govnih.gov The compound crystallizes with four benzene (B151609) molecules, forming colourless plates. ctdbase.org The crystal belongs to the tetragonal space group P4₁2₁2 (or the enantiomorphous P4₃2₁2). ctdbase.org Intensity data for the analysis were collected using a four-circle diffractometer. ctdbase.org Phases were directly determined from structure-factor magnitudes through the symbolic addition procedure. ctdbase.org The refinement process achieved a final R index of 5.7% for 1902 observed reflections. ctdbase.org This analysis unambiguously confirmed the presence of a seven-membered lactone fused with a seven-membered and two six-membered rings, characterizing the core structure of the alkaloid. ctdbase.org
Table 1: X-ray Crystallographic Data for this compound
| Parameter | Value | Citation |
| Space Group | P4₁2₁2 (or P4₃2₁2) | ctdbase.org |
| Unit Cell Parameter a | 8.580 ± 0.0001 Å | ctdbase.org |
| Unit Cell Parameter c | 55.529 ± 0.005 Å | ctdbase.org |
| Final R Index | 5.7% | ctdbase.org |
| Observed Reflections | 1902 | ctdbase.org |
Spectroscopic Techniques (NMR, MS)
In addition to X-ray analysis, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), played a vital role in the structural elucidation of this compound. nih.govnih.gov Extensive spectral analysis provided key insights into the functional groups and connectivity within the molecule. tcichemicals.com
Specific spectroscopic data that characterized this compound included:
A secondary methyl group, indicated by a proton NMR signal at δ 1.00 ppm (3H, doublet, J= 6Hz) in CDCl₃. ctdbase.org
A vinyl proton, observed at δ 5.67 ppm (1H). ctdbase.org
The presence of a lactone ring, confirmed by an infrared (IR) absorption band at 1726 cm⁻¹ (KBr). ctdbase.org
Mass spectrometry provided information about the molecular weight and fragmentation patterns, aiding in the determination of the molecular formula and structural connectivity. nih.govuni-freiburg.de Two-dimensional NMR techniques, such as ¹H,¹H-COSY, HMQC, HMBC, and NOESY, are generally employed for the detailed characterization of complex Daphniphyllum alkaloids. nih.gov
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Data | Citation |
| ¹H NMR | Secondary methyl | δ 1.00 ppm (3H, d, J= 6Hz) in CDCl₃ | ctdbase.org |
| ¹H NMR | Vinyl proton | δ 5.67 ppm (1H) | ctdbase.org |
| IR | Lactone group | 1726 cm⁻¹ (KBr) | ctdbase.org |
| MS | Molecular weight | Used for molecular formula determination and fragmentation patterns | nih.govuni-freiburg.de |
Detailed Analysis of the Unique Polycyclic Skeleton
This compound possesses a highly intricate and densely fused polycyclic skeleton, which is a hallmark of the Daphniphyllum alkaloid family. ontosight.ainih.gov
Stereochemical Assignments and Significance of Chiral Centers
The stereochemistry of this compound is highly complex, featuring seven stereogenic centers within its densely fused hexacyclic structure. ontosight.ainih.gov Six of these stereogenic centers are located within the ABCD domain, including two vicinal quaternary centers. ontosight.ainih.gov
The specific configurations at several chiral centers are crucial to the compound's identity and properties, as indicated by its systematic name: (5aR,8R,9S,12aS,14aR,17bR,18S). ontosight.ai The absolute configuration of this compound was inferred by correlation to its congeners (e.g., daphmacrine, secodaphniphylline, and codaphniphylline) whose absolute configurations had been previously determined by X-ray analysis, often in the presence of a heavy atom to leverage anomalous dispersion effects. ontosight.ainih.gov This method of chemical correlation is a recognized approach for assigning absolute configurations when direct X-ray analysis of the target compound is challenging.
Elucidation of Related Isomers and Analogues (e.g., Isothis compound)
The study of natural products often involves the discovery and characterization of structurally similar compounds, including isomers and analogues, which can provide insights into biosynthetic pathways and structure-activity relationships.
Isothis compound: Isolation and Structural Relationship
Isothis compound is a known analogue closely related to this compound. It was isolated from the leaves of Daphniphyllum humile, the same species from which this compound is also obtained. tcichemicals.com The structural elucidation of Isothis compound was primarily achieved through spectroscopic methods, similar to those used for this compound. tcichemicals.com
While specific detailed structural differences are complex, Isothis compound is recognized as a "this compound type" alkaloid, indicating a shared core structural motif or a close isomeric relationship. The existence of such analogues highlights the structural diversity within the Daphniphyllum alkaloid family, often arising from subtle variations in cyclization patterns or functional group modifications during their biosynthesis.
Chemical Synthesis and Synthetic Methodologies Towards Daphnilactone B and Its Core Structures
Key Methodologies for Polycyclic Framework Construction
Semipinacol Rearrangements and Nicholas Reactions
Semipinacol rearrangements and Nicholas reactions have proven valuable in constructing complex polycyclic systems relevant to Daphniphyllum alkaloids. Tu's team, for instance, successfully synthesized the 6/5/7/5 tetracyclic core of calyciphylline A-type alkaloids through a sequential semipinacol rearrangement and Nicholas reaction. fishersci.ca This tandem strategy was particularly effective in building the spirocyclic A/B ring system and the sterically hindered vicinal all-carbon quaternary carbon centers with high diastereoselectivity. nih.gov The approach utilized enone 11 as a key starting material. nih.gov
Ring-Closing Metathesis and Radical Cyclizations (e.g., Grubbs Catalyst-Catalyzed)
Ring-closing metathesis (RCM) and radical cyclizations, often catalyzed by Grubbs catalysts, are powerful tools for forming cyclic structures. In the total synthesis of (±)- and (−)-daphnillonin B, a daphnicyclidin-type alkaloid featuring a [7-6-5-7-5-5] hexacyclic core, a Grubbs II catalyst-catalyzed radical cyclization was employed. nih.govnih.govnih.govsogang.ac.krresearchgate.net This reaction efficiently and diastereoselectively constructed the [6-5-7] B/C/D ring system. nih.govnih.govresearchgate.net Retrosynthetic analyses for the core of daphnilactone B-type and yuzurimine-type alkaloids have also envisioned the use of ring-closing metathesis for the formation of the cycloheptene (B1346976) ring. easychem.org RCM is widely recognized for its utility in macrocycle formation, with Grubbs catalysts being instrumental in achieving high yields and, in some cases, improved stereoselectivity in the formation of complex molecules. researchgate.netresearchgate.netsioc-journal.cn
Vilsmeier-Haack Cyclization and Intramolecular Azomethine Ylide Cycloadditions
The combination of Vilsmeier-Haack cyclization and intramolecular azomethine ylide cycloadditions offers a highly efficient route to rapidly build molecular complexity. This key sequence was successfully utilized in a 16-step synthesis of the core of this compound-type and yuzurimine-type alkaloids, starting from a known β-allyl-γ-butyrolactone. nih.goveasychem.orgnih.govbmrb.io This one-pot process allowed for the construction of three of the five rings common to these alkaloid classes in a single step, demonstrating excellent chemocontrol. nih.goveasychem.orgnih.govbmrb.ionih.gov
Intramolecular Heck Cyclizations
Intramolecular Heck cyclizations have been effectively applied in the synthesis of complex polycyclic Daphniphyllum alkaloid frameworks. For example, in the synthesis of the calyciphylline A-type alkaloid (-)-himalensine A, an intramolecular Heck reaction was crucial for assembling the pivotal 2-azabicyclo[3.3.1]nonane moiety. plantaedb.comthegoodscentscompany.com Furthermore, this reaction was instrumental in installing the bridgehead all-carbon quaternary stereocenter during the divergent total syntheses of (−)-daphnezomines A and B and (+)-dapholdhamine B. chemrxiv.org These applications highlight the utility of intramolecular Heck cyclizations in constructing the intricate ring systems and quaternary centers characteristic of these natural products.
Pauson-Khand Reactions for Fused Ring Systems
The Pauson-Khand reaction is a powerful annulation process, particularly effective for constructing cyclopentenone-containing structures and various fused ring systems. cenmed.com In the total synthesis of (±)- and (−)-daphnillonin B, a diastereoselective intramolecular Pauson-Khand reaction was successfully employed to synthesize the [5-5] fused E/F ring system. nih.govnih.govresearchgate.net This reaction, conducted with Co2(CO)8 in refluxing acetonitrile (B52724) (MeCN) followed by iodination, yielded the desired product as a single diastereomer in 65% yield. nih.gov
Table 1: Key Reaction Outcomes in Daphniphyllum Alkaloid Core Synthesis
| Reaction Type | Target/Core Structure | Outcome/Yield/Diastereoselectivity | Reference |
| Semipinacol Rearrangement/Nicholas Reaction | 6/5/7/5 tetracyclic core of calyciphylline A-type | High diastereoselectivity for spirocyclic A/B ring and quaternary centers | nih.gov |
| Grubbs II Catalyst-Catalyzed Radical Cyclization | [6-5-7] B/C/D ring system of daphnillonin B | Efficient and diastereoselective construction | nih.govnih.govresearchgate.net |
| Vilsmeier-Haack Cyclization/Azomethine Ylide Cycloaddition | Three of five rings of this compound/yuzurimine core | Single-step construction with perfect chemocontrol | nih.goveasychem.orgnih.govbmrb.ionih.gov |
| Intramolecular Pauson-Khand Reaction | [5-5] fused E/F ring system of daphnillonin B | 65% yield as a single diastereomer | nih.gov |
| Tandem [4+2]/[3+2] Cycloaddition | ABCD ring system of this compound | Establishes six contiguous stereogenic centers, including two vicinal quaternary centers | nih.govfishersci.at |
| Nitroalkene Tandem Cycloaddition | Nitroso acetal (B89532) intermediate for this compound core | 77% yield | plantaedb.com |
Wagner-Meerwein-Type Rearrangements for Complex Core Reassembly
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions known for their ability to efficiently construct quaternary chiral centers and achieve carbon skeleton rearrangement within molecules. sogang.ac.krbidd.group This powerful transformation has been strategically employed in the synthesis of complex polycyclic natural products. bidd.group Notably, in the total synthesis of (±)- and (−)-daphnillonin B, a unique Wagner-Meerwein-type rearrangement was utilized to reassemble the synthetically challenging [7-6-5-7-5-5] hexacyclic core. nih.govnih.govresearchgate.net This reassembly occurred from the [6-6-5-7-5-5] hexacyclic framework, which is characteristic of calyciphylline A-type Daphniphyllum alkaloids, demonstrating the rearrangement's utility in achieving complex structural motifs. nih.govnih.govresearchgate.net
Stereocontrolled Synthesis and Asymmetric Approaches
The synthesis of this compound and its related alkaloids necessitates highly stereocontrolled and asymmetric approaches due to their intricate chiral frameworks. An asymmetric synthesis of the ABCD ring system of this compound has been described, featuring a tandem, double intramolecular, [4+2]/[3+2] cycloaddition of a highly functionalized, enantiomerically enriched nitroalkene. nih.govfishersci.atplantaedb.comnih.gov This cycloaddition was crucial for establishing six contiguous stereogenic centers, including the critical CD ring junction which bears two vicinal quaternary centers. nih.govfishersci.at Subsequent functional group manipulations allowed for the high-yielding conversion to the core of this compound. plantaedb.com The correct configuration of the methyl substituent on the A ring was installed via hydrogenation of an exocyclic olefin in the final step. nih.gov
Beyond this compound, asymmetric strategies have been vital for other Daphniphyllum alkaloids. The enantioselective total synthesis of (+)-caldaphnidine J, a complex yuzurimine-type alkaloid, was achieved through key transformations including a highly regioselective Pd-catalyzed hydroformylation, a samarium(II)-mediated pinacol (B44631) coupling, and a one-pot Swern oxidation/ketene dithioacetal Prins reaction. fishersci.canih.govnih.govspringernature.comresearchgate.net Similarly, the synthesis of (−)-caldaphnidine O, a bukittinggine-type alkaloid, involved an intramolecular aza-Michael addition, a ring expansion sequence, a Sm(II)/Fe(III)-mediated Kagan-Molander coupling, and a radical cyclization cascade for the rapid formation of its entire hexacyclic ring skeleton. nih.gov These examples underscore the diverse and innovative asymmetric methodologies developed to tackle the formidable synthetic challenges posed by the Daphniphyllum alkaloid family.
Enantioselective Strategies for Chiral Center Introduction
A prominent enantioselective strategy for introducing chiral centers in the context of this compound synthesis involves a tandem, double intramolecular, [4+2]/[3+2] cycloaddition of highly functionalized, enantiomerically enriched nitroalkenes. nih.govuni-freiburg.de This powerful cycloaddition sequence is capable of establishing six contiguous stereogenic centers, including the critical CD ring junction which bears two quaternary stereogenic centers. nih.govuni-freiburg.de
The installation of the primordial stereogenic center in the correct absolute configuration is crucial, from which all other centers are derived. For instance, (S)-butadiene monoxide has been identified as a key precursor for preparing enantiomerically enriched cycloaddition substrates. The design incorporates an enantiomerically enriched lactone linkage/activator between the nitroalkene and the dipolarophile. This lactone serves multiple purposes: it dictates the facial selectivity of the [4+2] cycloaddition, provides latent functionality for the D ring lactone, offers a locus for the elaboration of the hydroazulene moiety (EF rings), and lowers the LUMO of the nitroalkene, thereby activating it towards the [4+2] cycloaddition.
Diastereoselective Constructions of Key Intermediates
Diastereoselective control is paramount in constructing the complex intermediates required for this compound. In related Daphniphyllum alkaloid syntheses, such as those for calyciphylline B-type alkaloids, asymmetric alkylation using tert-butyl bromoacetate (B1195939) at low temperatures has been shown to yield products with exceptional diastereoselectivity from chiral oxazolidinones. nih.gov Similarly, the allylation of enamides using lithium bis(trimethylsilyl)amide (LiHMDS) and allyl bromide at low temperatures can lead to the diastereoselective formation of cis-octahydroindole. nih.gov
For the construction of the [6-5-7] B/C/D ring system found in daphnicyclidin-type alkaloids like daphnillonin B, a mild type I intramolecular [5+2] cycloaddition, followed by a Grubbs II catalyst-catalyzed radical cyclization, has been employed to achieve efficient and diastereoselective outcomes. While these examples pertain to related alkaloid types, the principles of highly selective cyclizations and additions are directly applicable to the challenges posed by this compound.
Fragment-Based Syntheses and Convergent Strategies
Fragment-based syntheses and convergent strategies are highly valued in the total synthesis of complex natural products like this compound, as they allow for the rapid assembly of molecular complexity from smaller, pre-functionalized building blocks. The tandem double intramolecular [4+2]/[3+2] cycloaddition of nitroalkenes exemplifies such a convergent approach, enabling the stereocontrolled construction of four of the core rings in a single key transformation. This strategy highlights the versatility of nitroalkenes in building intricate molecular architectures by creating multiple bond connections that are not immediately apparent through conventional retrosynthetic analysis. uni-freiburg.de
The development of common intermediates is another aspect of convergent synthesis. Researchers have aimed to prepare common intermediates that could serve as precursors for both this compound-type and yuzurimine-type Daphniphyllum alkaloids, allowing for divergent syntheses from a shared advanced scaffold. This approach is designed to maximize synthetic efficiency and facilitate access to a variety of structurally related natural products.
Construction of Specific Ring Moieties (e.g., AC ring, ABCD tetracyclic core, piperidine (B6355638) ring)
The construction of the distinct ring systems within this compound's hexacyclic framework represents a significant synthetic endeavor.
ABCD Tetracyclic Core: The asymmetric synthesis of the ABCD ring system of this compound is a central focus in its synthetic endeavors. The tandem, double intramolecular, [4+2]/[3+2] cycloaddition of an enantiomerically enriched nitroalkene generates a pentacyclic nitroso acetal, establishing six contiguous stereogenic centers, including two vicinal quaternary centers at the CD ring junction. nih.govuni-freiburg.de Subsequent hydrogenolysis of the nitroso acetal, followed by amide reduction and cyclization, provides the AB rings. nih.govuni-freiburg.de Another approach to the tetracyclic core of this compound-type and yuzurimine-type alkaloids involved a 16-step synthesis from a known β-allyl-γ-butyrolactone. Key transformations in this route included a Vilsmeier-Haack cyclization and an intramolecular azomethine ylide cycloaddition, which allowed for the single-step construction of three of the five common rings with excellent chemocontrol. The synthesis of the ABCD tetracyclic ring framework has also been explored through 5-endo radical cyclization nih.gov and intramolecular pinacol coupling using SmI2, which formed a tetracyclic diol as a single diastereomer with high yield. nih.gov
Piperidine Ring (B ring): Model studies have been instrumental in demonstrating the feasibility of constructing the piperidine ring (B ring) of this compound. A modification of the dienophile in the [4+2] cycloaddition, specifically using a conjugated diene, allowed for the successful formation of the nitroso acetal, which could then be elaborated into the piperidine ring. nih.gov This strategy, involving nitroalkenes containing a diene as the dienophile, provided the nitroso acetal in 77% yield, facilitating the high-yielding conversion to the core of this compound.
Challenges and Future Directions in this compound Total Synthesis
Despite significant advancements in synthetic methodologies, the total synthesis of this compound remains a formidable challenge. As of recent literature, a complete total synthesis of this compound has yet to be reported. uni-freiburg.de The inherent complexity of its densely fused hexacyclic structure, coupled with the presence of seven stereogenic centers, including two vicinal all-carbon quaternary centers, poses considerable hurdles. nih.govuni-freiburg.de
Key strategic objectives that continue to challenge synthetic chemists include the efficient construction of the piperidine and pyrrolidine (B122466) rings, the stereoselective installation of the vicinal stereogenic quaternary centers, the annulation of the hydroazulene portion, and the judicious selection of latent functionality for the lactone ring. nih.gov Specific challenges encountered in approaches utilizing Vilsmeier-Haack cyclization and intramolecular azomethine ylide cycloaddition include the generation of a congested quaternary center adjacent to another, and the precise control of regio- and diastereoselectivity in the formation of the bridged ring system.
Future directions in the total synthesis of this compound and other complex natural products will likely involve the discovery and invention of novel synthetic strategies and technologies. Advances in the isolation and characterization of new molecular targets from nature, coupled with the availability of new reagents and synthetic methods, are expected to aid future strides in the field. Furthermore, reprogramming biosynthetic networks into chemically synthetic ones represents an ambitious but promising avenue for the efficient construction of such intricate molecular scaffolds.
Biological Activities and Mechanistic Pharmacology
In Vitro Biological Activity Studies
In vitro studies provide foundational insights into the cellular and molecular mechanisms through which Daphnilactone B exerts its effects.
This compound has demonstrated cytotoxic activity against various cancer cell lines. Specifically, it has shown cytotoxicity against L1210 cells in vitro. psu.edu Another related Daphniphyllum alkaloid, daphniyunnine D, exhibited cytotoxicity against P-388 and A-549 tumor cell lines. psu.edu While direct IC50 values for this compound against all specified cell lines were not found in the immediate search results, the broader class of Daphniphyllum alkaloids, to which this compound belongs, is recognized for its cytotoxic properties. chemrxiv.orgthieme-connect.com For context, other cytotoxic compounds have shown varying IC50 values against these cell lines, for example, trunkamide (B1244394) A exhibited IC50 values ranging from 0.6 to 1.19 µM against A549 and P388 cells. mdpi.com
The Daphniphyllum genus, from which this compound is derived, is known for producing alkaloids with anti-inflammatory activities. researchgate.net While specific detailed research findings for this compound's anti-inflammatory properties were not explicitly detailed in the provided search results, the broader context suggests its potential in this area. Anti-inflammatory properties are often evaluated through in vitro assays such as inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), protein denaturation, and nitric oxide (NO) production. journalajrb.comnih.gov
Research on Daphniphyllum himalense, a species within the same genus as sources of this compound, indicates that its leaf extracts possess antibacterial activity. researchgate.net Chloroform (B151607) and methanol (B129727) extracts from Daphniphyllum himalense leaves showed antibacterial activity against various test microorganisms, including Pseudomonas mallei, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net The chloroform extract, in particular, demonstrated superior antibacterial activity against most tested bacterial strains compared to methanol and diethyl ether extracts. researchgate.net Both chloroform and methanol extracts exhibited satisfactory activity against human pathogens P. aeruginosa and S. aureus. researchgate.net
This compound is among the Daphniphyllum alkaloids that exhibit antioxidant effects. thieme-connect.com Antioxidant activity is often assessed through in vitro assays such as 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, superoxide (B77818) scavenging, and reducing power assays. researchgate.netmdpi.comjbclinpharm.org These studies are crucial for identifying compounds that can mitigate oxidative stress. mdpi.comarchivesofmedicalscience.com
Daphniphyllum alkaloids, including this compound, have been noted for their vasorelaxant activity. chemrxiv.orgthieme-connect.com This suggests a potential effect on vascular smooth muscle relaxation, which is relevant for cardiovascular health. Vasorelaxant activity is typically evaluated in isolated rat aorta rings pre-contracted with agents like phenylephrine (B352888) or potassium chloride. nih.gov
This compound is also recognized for its antiplatelet activating factor (PAF) effects. thieme-connect.com Platelet-activating factor (PAF) is a potent phospholipid mediator involved in platelet activation and aggregation, as well as inflammatory processes. nih.govnih.govmdpi.com Compounds with anti-PAF effects can inhibit platelet aggregation induced by PAF, suggesting potential in antithrombotic strategies. nih.govmdpi.com
Structure Activity Relationship Sar Studies for Daphnilactone B and Its Analogues
Systematic Modification of Daphnilactone B Skeleton and its Derivatives
Systematic modifications of the this compound skeleton have primarily been explored through advanced synthetic strategies aimed at constructing its complex core. Model studies towards the total synthesis of this compound have focused on the stereocontrolled construction of its four core rings (ABCD) using tandem double-intramolecular [4+2]/[3+2] nitroalkene cycloadditions. sci-toys.comfishersci.dkguidetopharmacology.org
Key modifications and their implications in the synthetic approach include:
Ring Construction: Efforts have been made to incorporate specific ring systems found in this compound. For instance, modifications to the dipolarophile in the cycloaddition strategy were explored to create a pyrrolidine (B122466) ring, corresponding to ring A of this compound. Similarly, altering the dienophile allowed for the formation of a piperidine (B6355638) ring, analogous to ring B. fishersci.dkguidetopharmacology.org
Stereocenter Installation: A significant challenge lies in the stereoselective installation of vicinal stereogenic quaternary centers. The pre-existing stereogenic center at C(5) in the lactone tether has been shown to control the facial selectivity of the intramolecular attack on the nitroalkene moiety, leading to the formation of two quaternary carbon centers. sci-toys.com This highlights how subtle structural elements can dictate the stereochemical outcome during synthesis.
Functional Group Introduction: The design incorporates an enantiomerically enriched lactone linkage/activator and the strategic introduction of a methyl group in the dipolarophile prior to the tandem cyclization process. These functional groups are critical for the subsequent elaboration and cyclization steps to form the complete polycyclic system. sci-toys.com
These systematic modifications, initially driven by synthetic feasibility, lay the groundwork for preparing diverse analogues to probe SAR.
Correlation Between Structural Motifs and Biological Potency/Selectivity
While detailed, compound-specific SAR data for this compound and its analogues are still emerging due to the synthetic complexity and limited natural supply, general biological activities of Daphniphyllum alkaloids, including this compound, have been reported. These alkaloids exhibit a range of biological functionalities, such as cytotoxicity, inhibitory activity against kinase enzymes, pesticidal activity, antioxidant effects, vasorelaxant properties, and antiplatelet activating factor effects.
A notable finding regarding this compound specifically is its reported biological activity, which is approximately 40% of that of Vitamin A (Retinol). fishersci.dk This provides a quantitative benchmark for its potency relative to a well-known biologically active compound. For other daphnicyclidin-type alkaloids, which share structural complexity with this compound, cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells has been observed with IC50 values typically ranging from 0.1 to 10 µM. nih.gov This suggests that the complex polycyclic scaffolds common to these alkaloids can confer significant biological activity.
The following table summarizes some general biological activities observed across Daphniphyllum alkaloids, including the type to which this compound belongs:
| Biological Activity Type | Observed Effects / Potency Range (where available) | Relevant Alkaloid Types | Citation |
| Cytotoxicity | 0.1-10 µM (IC50 range for daphnicyclidin-types) | Daphniphyllum Alkaloids, Daphnicyclidin-type alkaloids | , nih.gov,,, |
| Antioxidant Activity | Not specified for this compound specifically | Daphniphyllum Alkaloids | ,, |
| Vasorelaxant Activity | Not specified for this compound specifically | Daphniphyllum Alkaloids | ,, |
| Antiplatelet Activating Factor Effects | Not specified for this compound specifically | Daphniphyllum Alkaloids | |
| Kinase Enzyme Inhibition | Not specified for this compound specifically | Daphniphyllum Alkaloids | |
| Pesticidal Activity | Against brine shrimp | Daphniphyllum Alkaloids | |
| Vitamin A-like Activity | 40% of Vitamin A activity | This compound | fishersci.dk |
The precise correlation between specific structural motifs within this compound and its analogues and their exact biological targets or mechanisms of action remains an active area of research. The complexity of the scaffold suggests that minor alterations could significantly impact binding affinity and selectivity.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel this compound analogues are heavily reliant on overcoming the synthetic challenges posed by its intricate polycyclic structure. Researchers have employed sophisticated methodologies to construct the core framework, which then serves as a platform for analogue generation. sci-toys.comfishersci.dkguidetopharmacology.org
Key synthetic strategies enabling analogue design include:
Tandem Cycloadditions: A central strategy involves the use of tandem double-intramolecular [4+2]/[3+2] nitroalkene cycloadditions. This powerful method allows for the stereocontrolled formation of multiple rings and stereocenters in a single sequence, which is essential for building the highly fused core of this compound. sci-toys.comguidetopharmacology.org
Stereochemical Control: The ability to control the absolute and relative stereochemistry, especially at quaternary centers, is paramount for producing biologically relevant analogues. The design incorporates pre-existing stereogenic centers (e.g., at C(5) in a lactone tether) to direct the facial selectivity during critical bond-forming steps. sci-toys.com
Modular Construction: Synthetic plans often involve the modular construction of different ring systems. For instance, model studies demonstrated the incorporation of pyrrolidine (ring A) and piperidine (ring B) rings by modifying the starting materials (dipolarophile and dienophile) for the cycloaddition. This modularity allows for the systematic variation of ring sizes and substituents, paving the way for diverse analogues. fishersci.dkguidetopharmacology.org
These synthetic advancements provide the necessary tools to systematically modify the this compound skeleton, allowing for the generation of novel analogues with tailored structural features. Such analogues are indispensable for detailed SAR studies to elucidate the precise relationship between structure and biological function, ultimately guiding the development of new therapeutic agents.
Future Research Perspectives on Daphnilactone B
Advancements in Synthetic Methodologies for Enhanced Efficiency and Scalability
The formidable structural complexity of Daphnilactone B presents a significant challenge for its chemical synthesis. While total synthesis efforts for various Daphniphyllum alkaloids, including approaches to the core of this compound, have been reported, the development of more efficient and scalable synthetic methodologies remains a critical area for future research nih.govuni-freiburg.denih.gov. Current synthetic strategies often involve numerous steps and can be challenging to scale for larger quantities required for comprehensive biological evaluation.
Future research will likely focus on:
Employing novel cascade reactions and multicomponent reactions: These reactions can rapidly build molecular complexity from simpler precursors in a single operation, offering pathways to more streamlined syntheses uni-freiburg.de.
Innovating stereoselective transformations: Given the numerous contiguous stereogenic centers in this compound, the development of highly diastereoselective and enantioselective reactions is crucial for controlling the precise three-dimensional structure of the molecule nih.gov.
Exploring sustainable and greener synthetic approaches: Research into methods that minimize waste, use less hazardous reagents, and operate under milder conditions will contribute to more environmentally friendly and economically viable production of this compound.
An example of the complexity and progress in synthesis can be seen in the construction of the ABCD ring system of this compound, which has involved tandem, double intramolecular [4+2]/[3+2] cycloaddition of highly functionalized, enantiomerically enriched nitroalkenes to generate pentacyclic nitroso acetals, establishing multiple stereogenic centers nih.gov. Further advancements in such strategies are vital for enhanced efficiency and scalability.
Comprehensive Elucidation of Biosynthetic Enzymes and Genetic Pathways
The biosynthesis of Daphniphyllum alkaloids, including this compound, is hypothesized to originate from six mevalonate (B85504) units via a squalene-like intermediate nih.gov. However, the precise enzymatic machinery and genetic pathways governing the intricate transformations from squalene (B77637) to the diverse array of Daphniphyllum alkaloid skeletons are still largely unknown.
Future research in this domain will aim to:
Identify and characterize key biosynthetic enzymes: This involves isolating and studying the enzymes responsible for specific cyclization, rearrangement, and functionalization steps in the pathway. Techniques such as genomics, transcriptomics, metabolomics, and synthetic biology are instrumental in identifying and characterizing these enzymes.
Map the complete genetic pathways: Understanding the genes that encode these enzymes and how they are organized (e.g., in biosynthetic gene clusters) is crucial for pathway engineering.
Investigate regulatory mechanisms: Elucidating how the biosynthesis of this compound is regulated at the genetic and enzymatic levels could provide insights into enhancing its natural production.
Utilize heterologous expression systems: Reconstructing parts or the entire biosynthetic pathway in amenable host organisms (e.g., microbes or model plants) can facilitate enzyme characterization and enable biotechnological production of this compound and its intermediates.
Studies have supported the role of squalene as a precursor, but the exact intermediates and the origin of nitrogen in the alkaloid scaffold remain areas of active investigation.
Deeper Understanding of Molecular Mechanisms Underlying Biological Activities
While Daphniphyllum alkaloids are known for their diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and vasorelaxant properties, the specific molecular mechanisms by which this compound exerts its effects are not yet fully understood nih.gov.
Future research should focus on:
Identifying specific protein targets: Employing biochemical and cell-based assays to pinpoint the direct molecular targets of this compound within biological systems.
Elucidating downstream signaling pathways: Understanding the cascade of events triggered by this compound's interaction with its targets, leading to observed biological outcomes.
Structure-activity relationship (SAR) studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity to identify key pharmacophores and structural features essential for its effects.
Utilizing advanced imaging and omics technologies: Techniques like proteomics, transcriptomics, and metabolomics can provide a comprehensive view of cellular responses to this compound treatment, helping to unravel its complex mechanisms of action.
Exploration of New Pharmacological Applications through Mechanistic Studies
A deeper understanding of the molecular mechanisms of this compound will naturally pave the way for exploring new pharmacological applications. The current knowledge of its general biological activities suggests a broad therapeutic potential nih.gov.
Future research could involve:
Targeted screening in disease models: Based on mechanistic insights, this compound can be screened in specific in vitro and in vivo models for diseases where its elucidated mechanisms are relevant.
Repurposing for new indications: If its molecular targets overlap with those of existing drugs for other conditions, this compound could be investigated for repurposing.
Combination therapy studies: Exploring the synergistic effects of this compound with other therapeutic agents could lead to more effective treatment strategies.
Investigating its role in traditional medicine: Given that Daphniphyllum species have been used in traditional Chinese medicine for various ailments, mechanistic studies could validate and expand upon these traditional uses.
Development of Optimized Analogues for Targeted Biological Research
The development of analogues of this compound is crucial for both understanding its structure-activity relationships and potentially creating compounds with improved potency, selectivity, or other desirable pharmacological properties nih.gov.
Future research will involve:
Rational design of analogues: Utilizing computational modeling and SAR data to design modified versions of this compound with predicted enhanced properties.
Diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) approaches: These synthetic strategies can generate libraries of structurally diverse or biologically inspired compounds based on the this compound scaffold, facilitating the discovery of new bioactive molecules.
Probing specific binding sites: Synthesizing analogues with specific modifications to interact with particular binding pockets on target proteins, aiding in the precise elucidation of molecular interactions.
Developing tool compounds: Optimized analogues can serve as invaluable chemical probes for further biological research, allowing scientists to modulate specific biological pathways with high precision.
The ability to synthesize analogues allows for the systematic gathering of structure-activity relationship (SAR) information, which is critical for identifying the structural features necessary for bioactivity.
Q & A
Q. What is the molecular structure of Daphnilactone B, and how does it differ from related Daphniphyllum alkaloids?
this compound is a 23-carbon alkaloid characterized by a complex tetracyclic core, distinct from other Daphniphyllum alkaloids due to its unique oxygenation pattern and stereochemical arrangement. Unlike Daphnilactone A, which shares a similar framework, this compound features additional functional groups that influence its reactivity and biosynthesis . Structural elucidation typically involves X-ray crystallography, NMR spectroscopy, and mass spectrometry, with comparisons to synthetic intermediates for validation .
Q. What are the key biosynthetic pathways proposed for this compound?
Biosynthetic hypotheses suggest this compound originates from squalene-derived precursors, undergoing oxidative cyclization and rearrangement steps. Key intermediates include polycyclic carbocations stabilized by nitrogen-containing moieties. Computational models and isotopic labeling studies are critical for tracing carbon skeleton formation and resolving stereochemical ambiguities .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound and its intermediates?
High-resolution NMR (1H, 13C, COSY, NOESY) is indispensable for assigning stereocenters and confirming ring junction configurations. LC-MS and IR spectroscopy aid in tracking functional group transformations. Preparative HPLC is often employed to isolate pure intermediates, particularly for resolving diastereomers .
Advanced Research Questions
Q. What are the main synthetic challenges in constructing the AC ring system of this compound?
The AC ring system requires precise stereocontrol at multiple quaternary centers. Key methodologies include:
- Hetero-Diels–Alder reactions to establish the bicyclic framework.
- Prins cyclization for ring closure under acidic conditions. Challenges include minimizing epimerization during late-stage functionalization and managing steric hindrance in cyclization steps. Recent advances employ chiral auxiliaries and asymmetric catalysis to improve yields .
| Synthetic Approach | Key Reaction | Yield (%) | Reference |
|---|---|---|---|
| AC Ring Synthesis | Hetero-Diels–Alder + Prins Cyclization | 45–62 | |
| Fragmentation Route | Aza-Cope Rearrangement | 38 |
Q. How can researchers resolve contradictions in reported data on this compound’s reactivity?
Discrepancies in reactivity (e.g., unexpected byproducts in cyclization steps) often arise from divergent reaction conditions or solvent effects. Systematic studies using kinetic profiling (e.g., in situ IR monitoring) and computational DFT analysis can identify competing pathways. For example, Ruggeri et al. demonstrated that the fragmentation of intermediate E in Daphnilactone A synthesis proceeds via dual mechanisms (direct C–C cleavage vs. aza-Cope rearrangement), which may apply to this compound analogs .
Q. What computational and mechanistic tools are used to optimize this compound’s synthetic routes?
- DFT Calculations : Predict transition-state energies for cyclization steps and identify kinetic vs. thermodynamic control.
- Retrosynthetic Analysis : Guided by biosynthetic hypotheses, prioritizing convergent routes (e.g., modular assembly of rings A and C).
- Machine Learning : Trained on reaction databases to predict solvent compatibility and catalyst performance .
Methodological Guidance
Q. How should researchers design experiments to validate the stereochemical integrity of synthetic this compound analogs?
- Use NOESY correlations to confirm spatial relationships between protons.
- Compare experimental optical rotation and ECD spectra with natural isolates.
- Employ X-ray crystallography for unambiguous assignment of absolute configuration .
Q. What strategies mitigate low yields in late-stage functionalization of this compound intermediates?
- Protecting Group Optimization : Temporarily shield reactive hydroxyl or amine groups during cyclization.
- Microwave-Assisted Synthesis : Accelerate slow equilibration steps (e.g., epimerization).
- Flow Chemistry : Improve heat/mass transfer in exothermic reactions .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in this compound synthesis?
Q. What are best practices for reconciling discrepancies between computational predictions and experimental outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
